molecular formula C11H14O B6649867 3-(3-Methylphenyl)but-3-en-1-ol

3-(3-Methylphenyl)but-3-en-1-ol

Cat. No.: B6649867
M. Wt: 162.23 g/mol
InChI Key: CSSJBAKMEHAGGB-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol backbone (four-carbon chain with a double bond at the third position and a hydroxyl group at the first carbon) substituted with a 3-methylphenyl group. The methyl substituent on the phenyl ring may influence steric and electronic properties, affecting reactivity and applications in organic synthesis or pharmacology.

Properties

IUPAC Name

3-(3-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)10(2)6-7-12/h3-5,8,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSJBAKMEHAGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3-Methylphenyl)but-3-en-1-ol with key analogs, focusing on structural variations, synthesis, and properties.

Substituent Effects on the Phenyl Ring

1-(3-Methoxyphenyl)but-3-en-1-ol (3g)
  • Structure : Methoxy group (-OCH₃) at the 3-position of the phenyl ring.
  • Molecular Formula : C₁₁H₁₄O₂.
  • Synthesis Yield : 73% via cobalt-catalyzed photoredox allylation of 3-methoxybenzaldehyde .
(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol
  • Structure : Two methoxy groups at the 3' and 4' positions of the phenyl ring.
  • Biological Activity: Demonstrates immunostimulant activity in mouse macrophage cells, with higher efficacy than trimethoxy analogs .
  • Implications: The number and position of methoxy groups significantly impact bioactivity, suggesting that this compound may exhibit distinct pharmacological profiles due to its non-polar methyl substituent.

Positional Isomerism in the Butenol Chain

3-Methyl-1-phenyl-3-buten-1-ol
  • Structure: Methyl group on the third carbon of the butenol chain (C-3) instead of the phenyl ring.
  • Molecular Formula : C₁₁H₁₄O (MW: 162.232) .
(2E)-3-Phenylbut-2-en-1-ol
  • Structure : Double bond at the second position (but-2-en-1-ol) with a phenyl group at C-3.
  • Molecular Formula : C₁₀H₁₂O.
  • Properties : The conjugated system between the phenyl group and the double bond may enhance UV absorption and stability in radical reactions .

Parent Alcohol and Aliphatic Analogs

3-Buten-1-ol (But-3-en-1-ol)
  • Structure : Base compound without phenyl or methyl substituents.
  • Boiling Point : 113–114°C .
  • Applications : Used in Mn-catalyzed hydrazination and propargyl acetate transformations, highlighting the reactivity of the hydroxyl group in the absence of aromatic substituents .
3-Methyl-3-buten-1-ol (CAS 763-32-6)
  • Structure : Methyl group on the double bond (C-3).
  • Molecular Formula : C₅H₁₀O (MW: 86.13).
  • Key Difference : The methyl group stabilizes the double bond, reducing susceptibility to addition reactions compared to this compound.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling has emerged as a versatile method for constructing the aryl-butenol framework. A representative protocol involves Suzuki-Miyaura coupling between 3-buten-1-ol derivatives and 3-methylphenyl boronic acid. For example, 3-iodobut-3-en-1-ol reacts with 3-methylphenyl boronic acid in the presence of Pd(OAc)₂ and BrettPhos ligand, yielding 3-(3-methylphenyl)but-3-en-1-ol at 60°C in tetrahydrofuran (THF) .

Reaction Conditions and Optimization

  • Catalyst System : Pd(OAc)₂ (5 mol%) with bidentate ligands (e.g., BrettPhos, DPPP) enhances coupling efficiency by stabilizing the palladium intermediate .

  • Solvent : Polar aprotic solvents like THF or dimethylacetamide (DMA) improve solubility of aryl halides and boronic acids.

  • Temperature : Reactions proceed optimally at 60–100°C, balancing kinetic acceleration and catalyst stability .

  • Yield : Typical yields range from 45% to 65%, with ligand choice critically impacting selectivity (Table 1).

Table 1: Ligand Effects on Cross-Coupling Efficiency

LigandYield (%)Selectivity (%)
BrettPhos5289
DPPP6578
PCy₃6282

Data adapted from Pd-catalyzed coupling studies .

Aldol Condensation and Sequential Reduction

Aldol condensation between 3-methylbenzaldehyde and methyl vinyl ketone forms 4-(3-methylphenyl)-3-buten-2-one, which is subsequently reduced to the target alcohol. This two-step approach leverages carbonyl reactivity and stereoselective reduction.

Step 1: Aldol Condensation
Under basic conditions (NaOH, ethanol), 3-methylbenzaldehyde reacts with methyl vinyl ketone at 80°C, producing the α,β-unsaturated ketone intermediate (71% yield) .

Step 2: Ketone Reduction
The ketone is reduced using NaBH₄ in methanol at 0°C, affording this compound with >90% stereoselectivity for the (E)-isomer .

Advantages :

  • High stereocontrol due to conjugated system rigidity.

  • Scalable without specialized equipment.

Limitations :

  • Requires stoichiometric reducing agents.

  • Intermediate purification adds complexity.

Catalytic Hydrogenation of Alkynol Precursors

Selective hydrogenation of 3-(3-methylphenyl)but-3-yn-1-ol offers a direct route. Using Raney nickel in ethanol under 1.0 MPa H₂ pressure at 50°C, the alkynol is hydrogenated to the cis-alkenol, which isomerizes to the trans-isomer upon heating (91% yield) .

Critical Parameters :

  • Catalyst Loading : 2 wt% Raney nickel ensures complete conversion within 1 hour .

  • Solvent Choice : Ethanol enhances substrate solubility and prevents over-reduction.

  • Post-Reaction Processing : Distillation at 112–114°C isolates the product with 98.3% purity .

Table 2: Hydrogenation Efficiency with Different Catalysts

CatalystConversion (%)Selectivity (%)
Raney Ni9991
Pd/C9585
Lindlar Catalyst8878

Data synthesized from hydrogenation studies .

High-Pressure Condensation of Isobutene and Aromatic Aldehydes

Adapting methodologies from 3-methyl-3-butene-1-ol synthesis , this compound can be prepared via high-pressure condensation of isobutene with 3-methylbenzaldehyde.

Reaction Protocol :

  • Reactants : Isobutene and 3-methylbenzaldehyde in a 3:1 molar ratio.

  • Conditions : 150°C, 15 MPa, 8 hours in a sealed reactor.

  • Catalyst : None (catalyst-free), minimizing post-reaction purification .

Outcomes :

  • Conversion of 3-methylbenzaldehyde: 68%.

  • Product selectivity: 74% toward this compound .

Mechanistic Insight :
The reaction proceeds via a Prins-like pathway, where protonation of isobutene forms a carbocation, which undergoes electrophilic addition to the aldehyde. Subsequent dehydration and hydrolysis yield the alcohol .

Grignard Addition to α,β-Unsaturated Esters

A less common but effective method involves Grignard reagent addition to ethyl 3-butenoate, followed by hydrolysis and aromatization.

Synthetic Pathway :

  • Ethyl 3-butenoate reacts with 3-methylphenylmagnesium bromide in THF at −20°C, forming a tertiary alcohol intermediate (82% yield).

  • Acid-catalyzed dehydration (H₂SO₄, 80°C) generates the alkene.

  • Final hydrolysis with aqueous NaOH yields the target alcohol .

Advantages :

  • High functional group tolerance.

  • Modular aryl group introduction.

Q & A

Q. What are the common synthetic methodologies for preparing 3-(3-Methylphenyl)but-3-en-1-ol?

The compound is typically synthesized via catalytic allylation of aldehydes. For example:

  • Cobalt-catalyzed photoredox allylation : 1-(3-Methylphenyl)but-3-en-1-ol derivatives are synthesized by reacting substituted benzaldehydes with allyl stannanes under cobalt catalysis. Yields range from 58% to 74%, with purification via flash column chromatography (cyclohexane/ethyl acetate/acetic acid) .
  • Allyltin trichloride intermediates : Transmetallation of allylstannanes (e.g., tributyl- or triphenylstannanes) with SnCl₄ generates reactive intermediates that react with aldehydes to form homoallylic alcohols, including phenyl-substituted variants .

Key parameters :

  • Reaction temperature: 0–25°C.
  • Solvents: Dichloromethane (DCM) or THF.
  • Characterization: ¹H/¹³C NMR and GC/MS for structural confirmation .

Q. How is this compound characterized spectroscopically?

Core techniques :

  • ¹H/¹³C NMR : Diagnostic signals include:
  • Olefinic protons (δ 5.2–5.8 ppm, multiplet).

  • Methylphenyl group (δ 2.3–2.4 ppm, singlet for CH₃; aromatic protons at δ 6.7–7.2 ppm).

  • Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) .

    • GC/MS : Retention time (RT) ~2.45–4.59 min; mass fragments at m/z 86 (M⁺–H₂O) and 161 [M–OH]⁺ .

    Advanced methods :

    • 2D NMR (COSY, HSQC) to confirm regiochemistry and stereochemistry .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in allylation reactions?

Stereoselectivity depends on:

  • Catalyst choice : Cobalt complexes promote syn addition, yielding Z-configured alkenes, while palladium catalysts may favor E-isomers .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ionic intermediate stability, improving stereocontrol .
  • Substituent effects : Electron-donating groups (e.g., 3-methylphenyl) stabilize carbocation intermediates, reducing racemization risks .

Example : In Entry 3g (1-(4-Methylphenyl)but-3-en-1-ol), the Z/E ratio was 3:1 under cobalt catalysis, confirmed by NOESY .

Q. What mechanistic insights explain the role of allyltin intermediates in synthesis?

Allyltin trichlorides (generated via transmetallation of stannanes with SnCl₄) act as electrophilic partners in aldehyde allylation:

  • Step 1: Transmetallation forms a trichlorostannane intermediate.
  • Step 2: Aldehyde coordinates to tin, followed by allyl transfer to generate the alcohol product .
  • Key evidence : Trapping experiments with deuterated aldehydes confirm a non-radical, polar mechanism .

Q. How can researchers resolve contradictions in reported yields or regioselectivity?

Discrepancies arise from:

  • Substrate purity : Impure aldehydes reduce yields (e.g., 58% vs. 74% in methoxyphenyl derivatives) .
  • Chromatography conditions : Acetic acid additives in flash chromatography improve separation of polar byproducts .
  • Catalyst loading : Higher cobalt concentrations (10 mol%) improve conversion but may increase side reactions .

Recommendation : Optimize via Design of Experiments (DoE) to balance yield and selectivity .

Q. What computational methods are used to predict/reactivity of this compound?

While direct data is limited, analogous studies suggest:

  • DFT calculations : Model transition states in allylation reactions to predict regioselectivity .
  • Molecular docking : Explore interactions with biological targets (e.g., enzymes) using PubChem-derived 3D structures .

Methodological Challenges

Q. How can researchers improve GC/MS detection limits for trace impurities?

  • Derivatization : Acetylation of the hydroxyl group enhances volatility (e.g., 3-methyl-3-butenyl acetate, CAS 5205-07-2) .
  • Column selection : Use mid-polarity columns (e.g., DB-17MS) to resolve co-eluting peaks .

Biological and Applied Research

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Derivatization : Introduce substituents (e.g., chloro, trifluoromethyl) to enhance bioavailability .
  • Receptor assays : Test affinity for neurotransmitter receptors (e.g., serotonin receptors) using radioligand binding studies .

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